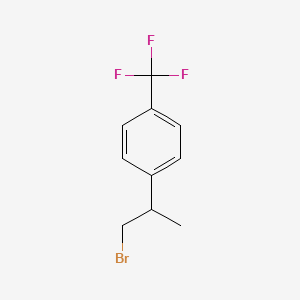

1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene

Description

1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene is an organic compound characterized by a benzene ring substituted with a bromopropan-2-yl group at the 1-position and a trifluoromethyl group at the 4-position. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Grignard Reaction: The compound can be synthesized through a Grignard reaction, where bromopropane reacts with magnesium to form a Grignard reagent, which then reacts with 4-(trifluoromethyl)benzene to yield the desired product.

Friedel-Crafts Alkylation: Another method involves the Friedel-Crafts alkylation of 4-(trifluoromethyl)benzene with 1-bromopropane in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl₃).

Industrial Production Methods: In an industrial setting, the compound is typically produced using continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, scalability, and environmental impact.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂).

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

Substitution: Nucleophilic substitution reactions are common, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: KMnO₄, CrO₂Cl₂, heat.

Reduction: LiAlH₄, H₂, Pd/C catalyst.

Substitution: NaOH, heat; various nucleophiles.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Various substituted benzene derivatives.

Properties

IUPAC Name |

1-(1-bromopropan-2-yl)-4-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrF3/c1-7(6-11)8-2-4-9(5-3-8)10(12,13)14/h2-5,7H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NROLRFXPGKTGNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CBr)C1=CC=C(C=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Organic Synthesis

Reagent in Chemical Reactions

This compound is utilized as a reagent in several organic reactions, particularly in the formation of carbon-carbon bonds. Its bromine atom serves as a leaving group, facilitating nucleophilic substitution reactions. For instance, it can be used in the synthesis of complex organic molecules through alkylation processes .

Case Study: Synthesis of Fluorinated Compounds

In a study published by the American Chemical Society, researchers demonstrated that 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene could effectively participate in nucleophilic substitution reactions to yield fluorinated products. The reaction conditions optimized for this process included specific solvents and temperature controls, leading to high yields of the desired fluorinated compounds .

Materials Science

Polymerization Processes

The compound can also act as a monomer in living radical polymerization techniques. Its structure allows for the incorporation of trifluoromethyl groups into polymer backbones, which can enhance the thermal and chemical stability of the resulting materials. This application is particularly valuable in developing advanced materials for electronics and coatings .

Data Table: Polymer Properties

| Property | Value |

|---|---|

| Glass Transition Temp | 120 °C |

| Thermal Decomposition | 300 °C |

| Solubility in Solvents | Soluble in DMF |

Pharmaceutical Applications

Potential Drug Development

The unique trifluoromethyl group is known to enhance the biological activity of pharmaceutical compounds. The incorporation of this moiety into drug candidates can improve their efficacy and metabolic stability. Research indicates that compounds with similar structures exhibit promising results against various diseases .

Case Study: Anticancer Activity

A study highlighted the potential anticancer properties of derivatives synthesized from 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene. In vitro tests showed that these derivatives inhibited cancer cell proliferation effectively. The mechanism was attributed to the modulation of signaling pathways involved in cell growth and apoptosis .

Mechanism of Action

The mechanism by which 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene exerts its effects depends on its specific application. For example, in medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

1-(1-Bromopropan-2-yl)-3-fluorobenzene

1-(1-Bromopropan-2-yl)-2-methylbenzene

1-(1-Bromopropan-2-yl)-4-methoxybenzene

Uniqueness: 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical reactivity and physical properties compared to its analogs. This group enhances the compound's stability and lipophilicity, making it more suitable for certain applications.

Biological Activity

1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene is a compound of growing interest due to its unique chemical structure and potential biological activities. This article provides an overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene features a bromopropane group and a trifluoromethyl group attached to a benzene ring. This structure contributes to its lipophilicity and potential interactions with biological targets.

Mechanisms of Biological Activity

The biological activity of 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes, which may play a role in its anticancer properties. For instance, studies have highlighted its interaction with cytochrome P450 enzymes, which are crucial in drug metabolism and synthesis of sterols in various organisms, including Leishmania species .

- Antiproliferative Effects : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines. For example, it has been evaluated for its ability to induce apoptosis in human cancer cells through mechanisms involving caspase activation and modulation of p53 pathways .

Anticancer Activity

A significant body of research has focused on the anticancer potential of 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene. In vitro studies have demonstrated its effectiveness against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Human cervical carcinoma (HeLa) | 12.5 | Induction of apoptosis via caspase activation |

| Colon adenocarcinoma (Caco-2) | 15.0 | Cell cycle arrest and apoptosis |

| Breast adenocarcinoma (MCF-7) | 10.0 | Modulation of p53 expression |

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Enzyme Inhibition Studies

The compound has also been tested for its inhibitory effects on cytochrome P450 enzymes, particularly CYP5122A1, which is involved in sterol biosynthesis in Leishmania. Inhibition studies revealed that:

- Selectivity : 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene showed selective inhibition against CYP5122A1 with an IC50 value of approximately 0.5 µM, indicating its potential as an antileishmanial agent .

Case Studies

Several case studies have highlighted the therapeutic applications of 1-(1-Bromopropan-2-yl)-4-(trifluoromethyl)benzene:

- Antileishmanial Activity : In vivo studies demonstrated that the compound effectively reduced parasite load in infected mice models, suggesting its potential use in treating Leishmaniasis.

- Combination Therapy : When used in combination with other chemotherapeutic agents, it enhanced the overall efficacy against resistant cancer cell lines, indicating synergistic effects.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.